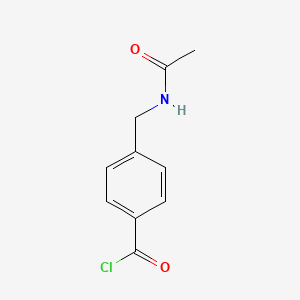
4-(Acetamidomethyl)benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Acetamidomethyl)benzoyl chloride is an organic compound with the molecular formula C10H10ClNO2 It is a derivative of benzoyl chloride, where the benzene ring is substituted with an acetamidomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Acetamidomethyl)benzoyl chloride typically involves the acylation of 4-(acetamidomethyl)benzoic acid with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows: [ \text{4-(Acetamidomethyl)benzoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems can help maintain the anhydrous conditions required for the reaction.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-(Acetamidomethyl)benzoic acid and hydrochloric acid.
Reduction: The compound can be reduced to form 4-(acetamidomethyl)benzyl alcohol under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution: Corresponding amides, esters, or thioesters.
Hydrolysis: 4-(Acetamidomethyl)benzoic acid.
Reduction: 4-(Acetamidomethyl)benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
4-(Acetamidomethyl)benzoyl chloride is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of amides and esters.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 4-(Acetamidomethyl)benzoyl chloride primarily involves its reactivity as an acyl chloride. The compound can acylate nucleophiles, forming stable amide or ester bonds. This reactivity is exploited in various synthetic applications, including the modification of biomolecules and the synthesis of complex organic compounds.
Vergleich Mit ähnlichen Verbindungen
Benzoyl Chloride: A simpler acyl chloride with a benzene ring and a chloride substituent. It is less complex but highly reactive.
4-Chlorobenzoyl Chloride: Similar to benzoyl chloride but with an additional chlorine substituent on the benzene ring, making it more reactive.
4-(Acetamidomethyl)benzenesulfonyl Chloride: Similar structure but with a sulfonyl chloride group instead of a benzoyl chloride group, leading to different reactivity and applications.
Uniqueness: 4-(Acetamidomethyl)benzoyl chloride is unique due to the presence of the acetamidomethyl group, which provides additional functionality and reactivity compared to simpler benzoyl chloride derivatives. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific functional group transformations.
Eigenschaften
CAS-Nummer |
82086-13-3 |
|---|---|
Molekularformel |
C10H10ClNO2 |
Molekulargewicht |
211.64 g/mol |
IUPAC-Name |
4-(acetamidomethyl)benzoyl chloride |
InChI |
InChI=1S/C10H10ClNO2/c1-7(13)12-6-8-2-4-9(5-3-8)10(11)14/h2-5H,6H2,1H3,(H,12,13) |
InChI-Schlüssel |
FACIQZIWDOOHFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC1=CC=C(C=C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


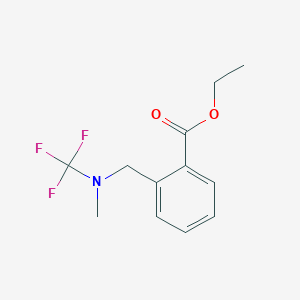
![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylicacid](/img/structure/B13967361.png)

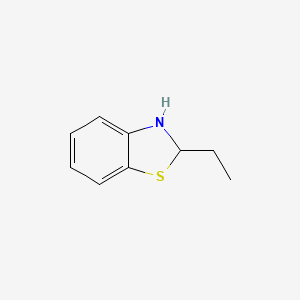
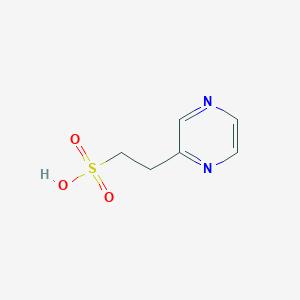
![2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13967392.png)

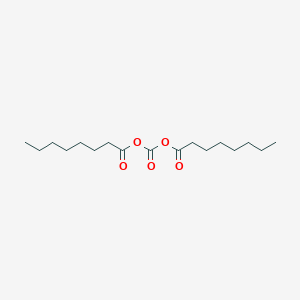
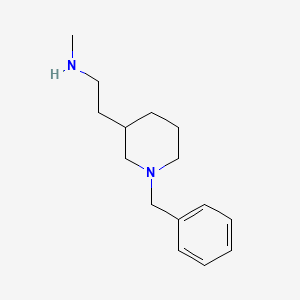


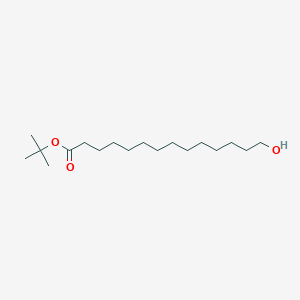

![2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13967422.png)
